molecular formula C12H19NO3S B1596261 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- CAS No. 36783-03-6

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-

Cat. No.: B1596261
CAS No.: 36783-03-6
M. Wt: 257.35 g/mol
InChI Key: IBSUMVZKDLDAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- is an organic compound with the molecular formula C12H19NO3S. It is a sulfonic acid derivative, characterized by the presence of an ethyl group attached to a 3-methylphenylamino moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- typically involves the reaction of 3-methylaniline with ethyl bromide to form N-ethyl-3-methylaniline. This intermediate is then reacted with 1,3-propanesultone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

IUPAC Name

3-(N-ethyl-3-methylanilino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSUMVZKDLDAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067999
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36783-03-6
Record name N-Ethyl-N-(3-sulfopropyl)-3-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36783-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl(3-methylphenyl)amino]propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PROPANESULFONIC ACID, 3-(ETHYL(3-METHYLPHENYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUL37W82IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 2
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 4
Reactant of Route 4
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 5
Reactant of Route 5
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-
Reactant of Route 6
Reactant of Route 6
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.